N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Overview
Description
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a nicotinamide group, and a tetrahydro-2H-pyran-4-yloxy substituent, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of functional group transformations to introduce the nicotinamide and tetrahydro-2H-pyran-4-yloxy groups. Key steps may include:
Nucleophilic substitution: to attach the nicotinamide group.
Oxidation: and reactions to modify the quinoline ring.
Etherification: to introduce the tetrahydro-2H-pyran-4-yloxy substituent.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the nicotinamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products:
Oxidation products: Quinoline N-oxides.
Reduction products: Reduced quinoline or nicotinamide derivatives.
Substitution products: Various substituted quinoline or nicotinamide derivatives.
Scientific Research Applications
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the nicotinamide group may inhibit enzymes involved in cellular metabolism. The tetrahydro-2H-pyran-4-yloxy substituent can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can be compared with other quinoline or nicotinamide derivatives:
Quinoline derivatives: Such as chloroquine or quinine, which are known for their antimalarial properties.
Nicotinamide derivatives: Such as nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-quinolin-5-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(23-18-5-1-4-17-16(18)3-2-10-21-17)14-6-7-19(22-13-14)26-15-8-11-25-12-9-15/h1-7,10,13,15H,8-9,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIMWSARRNTGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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